4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine
Overview
Description
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, also known as 4CPP, is a synthetic compound with potential applications in scientific research and laboratory experiments. 4CPP is a member of the piperidine family, which is a group of cyclic organic compounds that are derived from piperidine and contain a six-membered nitrogen-containing ring. 4CPP has a molecular weight of 222.7 g/mol and a melting point of 134-136°C. It is a colourless, odourless solid with a solubility in water of 0.03 g/L.
Scientific Research Applications
Receptor Ligand Interactions and Affinities
- Compounds including 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine derivatives have been studied as ligands for human dopamine receptors. These studies found that specific structural modifications can significantly impact receptor affinity and selectivity (Rowley et al., 1997).
- Such compounds also play a role as antagonists for CB1 cannabinoid receptors, with research showing the importance of their molecular conformation in receptor interaction (Shim et al., 2002).
Synthesis and Structure-Activity Relationships
- Research into the synthesis and structure-activity relationships of pyrazole derivatives, including this compound, has led to a better understanding of their potential as CB1 receptor antagonists (Lan et al., 1999).
- A study focused on the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of certain pharmaceutical compounds, highlights the compound's importance in pharmaceutical manufacturing (Fussell et al., 2012).
Potential Therapeutic Applications
- Pyrazoline derivatives, including those related to this compound, have been synthesized and evaluated for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Molecular Docking and Analysis
- Docking studies involving variants of this compound have provided insights into their potential binding mechanisms and interactions at a molecular level, aiding in the development of more effective drugs (Murineddu et al., 2005).
Novel Synthesis Methods
- Innovative synthesis methods for derivatives of this compound have been developed, contributing to more efficient production processes in pharmaceutical chemistry (Dong-ming, 2012).
Mechanism of Action
Target of Action
The primary targets of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine are Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its targets, mapk1 and mapk10, which are key components of cellular signaling pathways . The interaction with these targets can lead to various changes in cellular processes.
Biochemical Pathways
Given its interaction with mapk1 and mapk10, it is likely that it influences the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its interaction with mapk1 and mapk10, it may influence various cellular processes, including cell growth, differentiation, and response to external stress .
properties
IUPAC Name |
4-[4-(3-chlorophenyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKTKCZSGCJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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